molecular formula C8H17NO B3058820 4-(Methoxymethyl)cyclohexan-1-amine CAS No. 919799-82-9

4-(Methoxymethyl)cyclohexan-1-amine

Cat. No.: B3058820
CAS No.: 919799-82-9
M. Wt: 143.23
InChI Key: KVAVSBWXDWZOFL-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)cyclohexan-1-amine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a cyclohexane derivative where a methoxymethyl group is attached to the fourth carbon of the cyclohexane ring, and an amine group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)cyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(Methoxymethyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simple amine derivative of cyclohexane.

    4-Methylcyclohexan-1-amine: Similar structure but with a methyl group instead of a methoxymethyl group.

    4-(Hydroxymethyl)cyclohexan-1-amine: Contains a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

4-(Methoxymethyl)cyclohexan-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(methoxymethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-6-7-2-4-8(9)5-3-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAVSBWXDWZOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717433
Record name 4-(Methoxymethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-82-9
Record name 4-(Methoxymethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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